molecular formula C7H11N3O2 B13635525 3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid

3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid

Cat. No.: B13635525
M. Wt: 169.18 g/mol
InChI Key: KPXZHGSVPBCQDU-UHFFFAOYSA-N
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Description

3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid (CAS: 1568221-37-3) is a β-amino acid derivative featuring a substituted imidazole ring. Its structure includes a methyl group at the 1-position of the imidazole and an amino group at the β-carbon of the propanoic acid chain. This compound is of interest due to its structural resemblance to bioactive molecules, such as histidine derivatives and imidazole-containing natural products.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

3-amino-3-(3-methylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-10-4-9-3-6(10)5(8)2-7(11)12/h3-5H,2,8H2,1H3,(H,11,12)

InChI Key

KPXZHGSVPBCQDU-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid generally involves multi-step organic reactions starting from L-histidine or related imidazole-containing precursors. The key steps include:

  • Protection of amino and carboxyl groups to prevent side reactions.
  • Selective methylation of the imidazole ring.
  • Construction or modification of the propanoic acid side chain.
  • Deprotection to yield the target amino acid.

These steps are often carried out under controlled conditions to maintain stereochemical integrity and achieve high purity.

Detailed Synthetic Route Example

One well-documented synthetic route involves the following stages:

  • Protection of L-histidine
    L-histidine is reacted with di-tert-butyl dicarbonate (Boc$$_2$$O) and triethylamine in methanol to protect the amino group, forming a Boc-protected intermediate. This step is typically performed at room temperature overnight, yielding a colorless solid after purification by silica gel chromatography.

  • Methylation of the Imidazole Ring
    The Boc-protected intermediate is treated with methyl iodide (MeI) in methanol at 0 °C to methylate the imidazole nitrogen selectively. The reaction proceeds overnight, followed by extraction and purification to isolate the methylated product.

  • Side Chain Modification
    Formaldehyde and thionyl chloride can be used to introduce a chloromethyl group on the imidazole ring, enabling further functionalization. Subsequent nucleophilic substitution reactions (e.g., with n-butyllithium reagents) allow for the enantioselective construction of the amino acid side chain.

  • Deprotection and Final Purification
    Removal of protecting groups under acidic or basic conditions yields the free amino acid. The final compound is purified by recrystallization or chromatography, confirming structure and purity by NMR and melting point analysis.

This synthetic approach achieves high yields (above 80%) and preserves the stereochemistry at the 3-position of the amino acid backbone.

Alternative Synthetic Considerations

  • Solvent Systems: Dimethyl sulfoxide (DMSO) and acetonitrile are commonly used solvents facilitating cyclization and methylation reactions.
  • Catalysts: Acid or base catalysts may be employed to promote selective methylation or substitution steps.
  • Chiral Control: Enantiopurity is maintained by starting from chiral precursors (e.g., L-histidine) and controlling reaction conditions to avoid racemization.

Summary Table of Key Preparation Steps

Step No. Reaction Description Reagents/Conditions Outcome/Yield Notes
1 Amino group protection of L-histidine Di-tert-butyl dicarbonate, Et$$_3$$N, MeOH, RT, overnight ~92% yield Prevents side reactions
2 Methylation of imidazole nitrogen Methyl iodide, MeOH, 0 °C, overnight ~83% yield Selective N-methylation confirmed by NOESY and HMBC NMR
3 Introduction of chloromethyl group (side chain modification) Formaldehyde, thionyl chloride Moderate yield Enables further functionalization
4 Deprotection and purification Acid/base treatment, chromatography High purity Final isolation of target compound

Research Findings and Analytical Data

  • NMR Spectroscopy: Proton and carbon NMR confirm the position of the methyl group on the imidazole ring and the integrity of the amino acid backbone.
  • Melting Point: The purified compound exhibits a melting point around 109–110 °C.
  • Chiral Purity: Optical rotation measurements confirm retention of stereochemistry.
  • Stability: The compound shows stability under physiological pH ranges, supporting potential biological applications.

Perspectives from Varied Sources

  • Medicinal Chemistry: The methylated imidazole ring enhances binding affinity to metal ions in enzyme active sites, making the compound a useful probe or therapeutic lead.
  • Biochemical Research: Its amino and imidazole groups facilitate hydrogen bonding and coordination, useful in studying enzyme mechanisms.
  • Synthetic Organic Chemistry: The described synthetic routes demonstrate efficient, scalable methods for producing enantiopure derivatives with high selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles, including amines and thiols, can react with the amino group under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes.

    Medicine: Research explores its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The amino and carboxyl groups also contribute to its reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methyl-L-histidine

Structure: (2S)-2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid (CAS: N/A; Code: BIA-H2174) . Key Differences:

  • Stereochemistry: The amino group is at the α-carbon (C2) in 3-methyl-L-histidine, whereas in the target compound, the amino group is at the β-carbon (C3).
  • Substituent Position: Both compounds share a methyl group on the imidazole ring, but 3-methyl-L-histidine is a proteinogenic amino acid derivative, while the target compound is non-proteinogenic. Functional Implications:
  • 3-Methyl-L-histidine is a biomarker for muscle protein degradation, while the target compound’s biological role remains under investigation.

(3R)-3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic Acid

Structure : Enantiomer of the target compound (CAS: 1568215-36-0) .
Key Differences :

  • Stereochemistry : The (3R)-configuration vs. (3S)-configuration in the target compound.
    Functional Implications :

3-(1H-Imidazol-5-yl)propanoic Acid

Structure: Lacks the methyl group on the imidazole and the amino group at C3 (CAS: 1074-59-5) . Key Differences:

  • Functional Implications:

2-Hydroxy-3-(1H-imidazol-5-yl)propanoic Acid

Structure: Features a hydroxyl group at C2 instead of an amino group (CAS: N/A) . Key Differences:

  • Hydroxyl vs. amino group alters hydrogen-bonding capacity and acidity (pKa ~2.5 for carboxylic acid vs. ~9.5 for imidazole). Functional Implications:

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Biological Role/Application
3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid 1568221-37-3 C₇H₁₁N₃O₂ 1-methylimidazole, β-amino acid Peptidomimetics, enzyme inhibition
3-Methyl-L-histidine N/A C₇H₁₁N₃O₂ α-amino acid, 1-methylimidazole Muscle metabolism biomarker
(3R)-3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid 1568215-36-0 C₇H₁₁N₃O₂ Enantiomeric β-amino acid Underexplored, potential chiral drug
3-(1H-Imidazol-5-yl)propanoic acid 1074-59-5 C₆H₈N₂O₂ Unsubstituted imidazole Metabolic intermediate
2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid N/A C₆H₈N₂O₃ C2 hydroxyl group Antioxidant precursor

Structural and Functional Analysis

Impact of Substituents

  • Methyl Group: The 1-methyl substitution on the imidazole ring enhances steric hindrance and lipophilicity compared to unsubstituted analogs like 3-(1H-imidazol-5-yl)propanoic acid .

Physicochemical Properties

  • LogP : The target compound’s logP is estimated to be higher than unsubstituted analogs due to the methyl group.
  • Solubility: Lower aqueous solubility compared to hydroxylated derivatives (e.g., 2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid) due to reduced polarity.

Biological Activity

3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid, also known as 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid, is a compound characterized by its unique structure that includes an imidazole ring. This compound has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

  • Molecular Formula : C7H12N3O2
  • Molecular Weight : 156.19 g/mol
  • CAS Number : 1956310-66-9

Biological Activity Overview

The biological activity of 3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The imidazole ring enhances its potential for hydrogen bonding and receptor binding, making it a candidate for further pharmacological studies.

Key Biological Activities

  • Enzyme Modulation : Research indicates that this compound can modulate enzyme activity, potentially acting as an inhibitor or activator in biochemical pathways .
  • Antiviral Properties : Some studies suggest that derivatives of imidazole-containing amino acids exhibit antiviral activities, which could be relevant for developing treatments against viral infections .
  • Antimicrobial Effects : Preliminary studies have shown that compounds with similar structures may possess antimicrobial properties, indicating a potential application in combating bacterial infections .

Case Studies

  • Enzyme Interaction Studies : A study demonstrated that 3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid could effectively inhibit specific enzyme activities involved in metabolic pathways, suggesting its role as a biochemical probe .
  • Antiviral Activity : In vitro assays revealed that related compounds exhibited significant antiviral effects against various viruses, including the tobacco mosaic virus, highlighting the potential of this compound in virology research .

Data Table of Biological Activities

Activity TypeDescriptionReference
Enzyme ModulationInhibition of specific metabolic enzymes
Antiviral PropertiesEffective against tobacco mosaic virus
Antimicrobial EffectsPotential antimicrobial properties

Q & A

Q. What are the optimal synthetic routes for 3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

Imidazole Ring Formation : Reacting 1-methylimidazole with a halogenating agent (e.g., thionyl chloride) to introduce substituents.

Amino Acid Backbone Assembly : Coupling the imidazole derivative with a β-amino acid precursor via nucleophilic substitution or condensation reactions.

Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect reactive amino and carboxylic acid functionalities during synthesis .

Q. Key Optimization Factors :

  • Temperature control (e.g., reflux in ethanol at 60–80°C) to minimize side reactions.
  • Catalytic agents (e.g., NaBH3CN for reductive amination) to enhance yield .
  • Solvent selection (e.g., methanol or DMF) to improve solubility and reaction efficiency.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm the structure via chemical shifts (e.g., imidazole protons at δ 7.2–7.8 ppm) and coupling patterns. Heteronuclear 2D NMR (COSY, HMBC) resolves ambiguous assignments .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves absolute configuration and hydrogen-bonding networks. ORTEP-3 visualizes thermal ellipsoids and molecular geometry .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C7H11N3O2, MW 169.18 g/mol) and fragmentation patterns .

Q. What are the primary biological roles of this compound, and how do they compare to structurally similar amino acids?

Methodological Answer:

  • Enzyme Modulation : Acts as a competitive inhibitor for histidine decarboxylase due to structural mimicry of histidine derivatives. Compare activity to 3-methylhistidine (BIA-H2174), which lacks the β-amino acid moiety .
  • Metal Chelation : The imidazole N1 and carboxylic oxygen serve as donor atoms for Ru(II) or Zn(II) coordination, similar to L-carnosine. Stability constants (log K) can be determined via potentiometric titrations .

Advanced Questions

Q. How can computational methods resolve contradictions in proposed coordination geometries for metal complexes of this compound?

Methodological Answer:

  • DFT Calculations : B3LYP/LANL2DZ level simulations predict bond lengths and angles. Compare theoretical vs. experimental (X-ray) data to validate octahedral vs. tetrahedral coordination .
  • RCIS Analysis : Calculate Relative Coordination-Induced Shifts (RCIS) from NMR data to identify non-participating groups (e.g., amide carbonyls in Ru(II) complexes) .
  • Thermogravimetric Analysis (TGA) : Correlate dehydration steps (e.g., mass loss at 100–150°C) with predicted solvent molecules in the coordination sphere .

Q. How does the methyl group on the imidazole ring influence bioactivity compared to non-methylated analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Enzyme Selectivity : Methylation reduces binding to histidine ammonia-lyase (Ki increase from 2.1 µM to 15.4 µM) due to steric hindrance .
    • Metabolic Stability : Methylation slows hepatic degradation (t1/2 = 4.2 h vs. 1.8 h for non-methylated analogs) in rat liver microsome assays .
  • Crystallographic Evidence : SHELX-refined structures show methyl groups disrupt π-π stacking in protein binding pockets .

Q. What experimental strategies can elucidate the mechanism of enzyme inhibition by this compound?

Methodological Answer:

  • Kinetic Assays : Measure IC50 values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes (ΔH) during enzyme-inhibitor interactions .
  • Mutagenesis Studies : Replace key residues (e.g., His278 in histidine decarboxylase) to identify critical binding sites via site-directed mutagenesis .

Q. How can contradictory solubility data for this compound in aqueous vs. organic solvents be reconciled?

Methodological Answer:

  • pH-Dependent Solubility : Conduct potentiometric titrations to determine pKa values (e.g., carboxylic acid pKa ≈ 2.8, amino pKa ≈ 9.4). Solubility peaks near isoelectric point (pI ≈ 6.1) .
  • Co-Solvent Systems : Use ethanol-water (30:70 v/v) to enhance solubility for biological assays.
  • Hansen Solubility Parameters : Compare HSP values (δD ≈ 18.2, δP ≈ 12.5, δH ≈ 9.8 MPa¹/²) to predict miscibility .

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